2-Benzylidene-4-phenylbut-3-ynal
CAS No.: 399513-62-3
Cat. No.: VC20579470
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399513-62-3 |
|---|---|
| Molecular Formula | C17H12O |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 2-benzylidene-4-phenylbut-3-ynal |
| Standard InChI | InChI=1S/C17H12O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,13-14H |
| Standard InChI Key | MWJKKZZKWMMUBK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C=O)C#CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s IUPAC name, 2-benzylidene-4-phenylbut-3-ynal, reflects its hybrid structure:
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A benzylidene group (C₆H₅–CH=) at position 2.
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A butynal backbone (HC≡C–CH₂–CHO) with a phenyl group at position 4.
This arrangement creates an extended π-conjugated system, enhancing its electrophilicity at the aldehyde group and enabling resonance stabilization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.28 g/mol |
| LogP | 3.32 |
| Polar Surface Area | 17.07 Ų |
| CAS Number | 399513-62-3 |
The moderate lipophilicity (LogP = 3.32) suggests balanced solubility in polar and nonpolar solvents, ideal for organic synthesis.
Spectroscopic Validation
Spectroscopic techniques, including NMR and IR, confirm the compound’s structure. The aldehyde proton resonates near δ 9.8–10.2 ppm in ¹H NMR, while the conjugated alkynyl and aromatic protons appear between δ 7.2–7.8 ppm . IR spectra show strong absorption bands for the carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .
Synthesis Methodologies
Three-Step Catalytic Route
A robust synthesis involves:
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Aldol Condensation: 2-(Triphenylphosphoranylidene)acetaldehyde reacts with cinnamaldehyde derivatives in toluene at 120°C to form α,β-unsaturated enals .
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Bromination: Treatment with triphenylphosphine hydrobromide (PPh₃·HBr) in DMSO introduces a bromine atom at the β-position .
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with phenylacetylene installs the terminal alkyne, yielding 2-benzylidene-4-phenylbut-3-ynal .
Key Reaction Conditions:
Alternative Pathways
Microwave-assisted synthesis and organocatalytic methods have been explored to reduce reaction times and improve enantioselectivity in derivatives .
Reactivity and Mechanistic Behavior
Electrophilic Activation
The aldehyde group acts as an electrophilic site, participating in:
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Nucleophilic Additions: Amines and alcohols form Schiff bases or hemiacetals.
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Cycloadditions: [2+4] reactions with dienes under N-heterocyclic carbene (NHC) catalysis yield bicyclic products .
Alkyne Reactivity
The terminal alkyne undergoes:
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Cross-Coupling: Suzuki-Miyaura and Sonogashira reactions for carbon–carbon bond formation.
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Cyclization: Gold-catalyzed annulations to form aromatic heterocycles .
Applications in Organic Synthesis
Catalytic Asymmetric Synthesis
The compound serves as a dienophile in NHC-catalyzed asymmetric [2+4] cycloadditions, producing chiral cyclohexenes with >90% enantiomeric excess (ee) .
Medicinal Chemistry Probes
Derivatives exhibit inhibitory activity against kinases and proteases, though full pharmacological profiles remain under investigation.
Recent Advancements and Mechanistic Insights
Non-Covalent Activation Modes
Studies suggest that NHC catalysts engage 2-benzylidene-4-phenylbut-3-ynal via hydrogen bonding rather than covalent interactions, a departure from traditional enal activation mechanisms .
Base-Mediated Selectivity
The enantioselectivity of cycloadditions is highly sensitive to base additives, with K₃PO₄ yielding superior results compared to Na₂CO₃ .
Challenges and Future Directions
Scalability Constraints
Current synthetic routes require chromatographic purification, limiting industrial-scale production. Flow chemistry approaches are being tested to address this .
Underexplored Biological Targets
Screening against epigenetic regulators (e.g., HDACs, bromodomains) could unlock therapeutic applications.
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